
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as DFP-10917, is a small molecule inhibitor that has been studied for its potential applications in cancer treatment. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been investigated in detail.
Mécanisme D'action
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide binds to the PAK4 protein, inhibiting its activity and preventing it from promoting cancer cell growth. This mechanism is thought to be selective for cancer cells, as normal cells do not rely on PAK4 for their survival.
Biochemical and physiological effects:
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to have specific effects on cancer cells, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of tumor growth in animal models. However, the compound has not been extensively studied in humans, and its effects on normal cells and tissues are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has several advantages as a research tool, including its specificity for PAK4 and its ability to inhibit cancer cell growth. However, the compound may have limitations in terms of its solubility and stability, which could affect its efficacy in experimental settings.
Orientations Futures
There are several potential directions for future research on N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, including:
1. Further preclinical studies to investigate the compound's efficacy and safety in animal models.
2. Clinical trials to evaluate the safety and efficacy of N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide in humans.
3. Studies to investigate the potential of combining N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide with other cancer treatments, such as chemotherapy or immunotherapy.
4. Development of new analogs or derivatives of N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide with improved properties or activity.
5. Investigation of the role of PAK4 in other diseases or physiological processes, and the potential of N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide or related compounds as therapeutic agents in these contexts.
In conclusion, N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a promising small molecule inhibitor with potential applications in cancer treatment. Its mechanism of action has been extensively studied, and preclinical studies have shown promising results. However, further research is needed to fully understand the compound's effects and potential applications.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been studied for its potential as a cancer treatment, particularly in the context of solid tumors. Preclinical studies have shown that this compound can inhibit the growth of cancer cells by targeting a specific protein, known as PAK4, which is involved in cell proliferation and survival.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-7-9(6-17(2)16-7)12(18)15-11-4-3-8(13)5-10(11)14/h3-6H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPOFXSBQOWLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=C(C=C(C=C2)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)thiophene-2-carboxamide](/img/structure/B3747306.png)
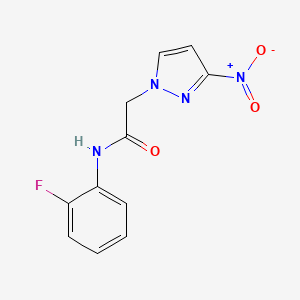
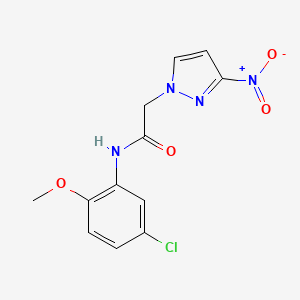
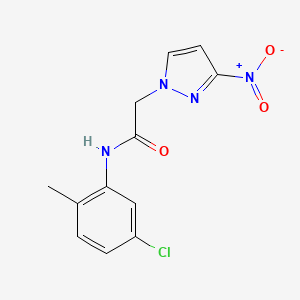
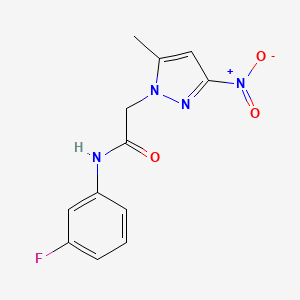
![4-{[(3-fluorophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B3747342.png)

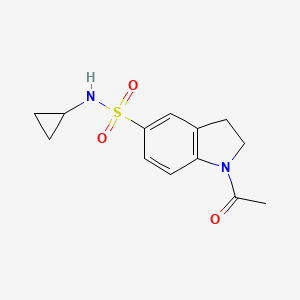
![2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B3747355.png)
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B3747367.png)
![3-amino-5-chloro-N-(2-furylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3747373.png)
![4-{[butyl(methyl)amino]methyl}phenol](/img/structure/B3747375.png)
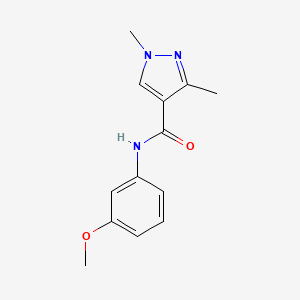
![ethyl 6-bromo-1-cyclohexyl-2-[(dimethylamino)methyl]-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B3747399.png)